2-Amino-4-hydroxy-2,4-dimethylpentanoic acid
CAS No.: 6625-19-0
Cat. No.: VC20674418
Molecular Formula: C7H15NO3
Molecular Weight: 161.20 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 6625-19-0 |
---|---|
Molecular Formula | C7H15NO3 |
Molecular Weight | 161.20 g/mol |
IUPAC Name | 2-amino-4-hydroxy-2,4-dimethylpentanoic acid |
Standard InChI | InChI=1S/C7H15NO3/c1-6(2,11)4-7(3,8)5(9)10/h11H,4,8H2,1-3H3,(H,9,10) |
Standard InChI Key | UHCWBBYKDPSIJB-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(CC(C)(C(=O)O)N)O |
Introduction
Chemical Identity and Structural Characteristics
IUPAC Nomenclature and Molecular Configuration
The systematic IUPAC name for this compound is 2-amino-4-hydroxy-2,4-dimethylpentanoic acid, reflecting its branched pentanoic acid backbone with amino (-NH) and hydroxyl (-OH) groups at positions 2 and 4, respectively . The molecule features two methyl (-CH) substituents at the same carbon positions, creating a sterically crowded environment that influences its reactivity and conformational stability.
Table 1: Key Molecular Descriptors
Stereochemical Considerations
The compound’s stereochemistry remains ambiguous in publicly available databases, though its structural isomer, 2-amino-4-hydroxy-3,3-dimethylpentanoic acid (CAS 908857-71-6), has been documented with distinct spatial arrangements . Unlike the 2,4-dimethyl variant, this isomer positions methyl groups at carbons 3 and 3, altering its physicochemical properties and potential biological interactions .
Synthesis and Derivatives
Boc-Protected Derivatives
The tert-butoxycarbonyl (Boc) derivative, Boc-(2S,3R)-2-amino-3-hydroxy-4,4-dimethylpentanoic acid (CAS 1292765-21-9), exemplifies the compound’s utility in peptide synthesis. This derivative, with a molecular weight of 261.318 g/mol, incorporates stereochemical specificity (2S,3R) and a Boc group to protect the amino functionality during solid-phase peptide synthesis (SPPS).
Table 2: Comparative Analysis of Derivatives
Property | 2-Amino-4-hydroxy-2,4-dimethylpentanoic Acid | Boc-(2S,3R) Derivative |
---|---|---|
Molecular Formula | ||
Molecular Weight | 161.20 g/mol | 261.318 g/mol |
CAS Number | 6625-19-0 | 1292765-21-9 |
Primary Use | Biochemical intermediate | Peptide synthesis |
Applications in Organic and Medicinal Chemistry
Role in Peptide Synthesis
The Boc-protected derivative’s resistance to nucleophilic attack and acidic conditions makes it invaluable for constructing peptide bonds without side reactions. Its branched structure may confer resistance to proteolytic degradation, a desirable trait in therapeutic peptide design.
Research Gaps and Future Directions
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Synthetic Methodologies: Development of efficient, stereoselective synthesis routes.
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Biological Screening: Evaluation of antimicrobial, anticancer, or enzymatic inhibition profiles.
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Computational Modeling: Prediction of conformational dynamics and receptor interactions.
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